molecular formula C24H18FN3O B4897322 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide

3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide

Cat. No. B4897322
M. Wt: 383.4 g/mol
InChI Key: LWPLKSHDDCYAEI-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide, also known as DPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPPA belongs to the class of pyrazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory cytokines. Furthermore, this compound has been reported to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound inhibits the activity of various enzymes and signaling pathways, leading to the modulation of cellular processes. Physiologically, this compound has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, and anti-diabetic effects, as discussed earlier.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide in lab experiments include its potential therapeutic applications and its ability to modulate various cellular processes. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Another direction is to explore the mechanisms of action of this compound in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on the development of more potent and selective this compound derivatives with improved pharmacokinetic properties.

Scientific Research Applications

3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been investigated for its anti-diabetic effects by regulating glucose metabolism and insulin signaling pathways.

properties

IUPAC Name

(Z)-3-(1,3-diphenylpyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c25-20-12-14-21(15-13-20)26-23(29)16-11-19-17-28(22-9-5-2-6-10-22)27-24(19)18-7-3-1-4-8-18/h1-17H,(H,26,29)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLKSHDDCYAEI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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